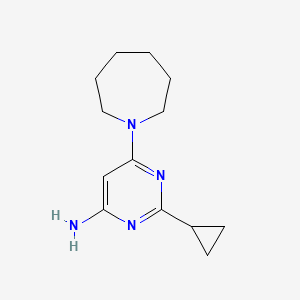

6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-amine

Übersicht

Beschreibung

Azepan-1-yl is a part of various compounds with potential pharmacological and therapeutic applications. It’s often used in the synthesis of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. Azepan-1-yl compounds typically contain a seven-membered ring with one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving azepan-1-yl compounds can vary widely depending on the other functional groups present in the molecule. For instance, azepan-1-yl compounds can undergo reactions such as substitution, addition, or elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For instance, 1-(azepan-1-yl)ethan-1-one has a molecular weight of 141.21 and is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Medicine: Transdermal Penetration Enhancers

6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-amine: may serve as a structural framework for developing transdermal penetration enhancers. These are compounds that facilitate the delivery of therapeutic agents through the skin. By modifying the azepane moiety, researchers can potentially create derivatives that enhance the skin permeability of various drugs, improving their efficacy and patient compliance .

Agriculture: Crop Protection Agents

In the agricultural sector, azepane derivatives could be explored for their potential as crop protection agents. The structural features of 6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-amine might be optimized to interact with specific receptors or enzymes in pests, providing a targeted approach to pest control and contributing to sustainable agriculture practices .

Materials Science: Polymer Synthesis

The compound could be investigated for its role in polymer synthesis. Its cyclic and heterocyclic characteristics might make it a candidate for initiating polymerization reactions or as a monomer that imparts unique physical properties to the resulting polymers, such as increased resilience or thermal stability.

Environmental Science: Pollutant Remediation

Research could be directed towards the use of 6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-amine in environmental science, particularly in pollutant remediation. Its chemical structure could be tailored to bind with contaminants, aiding in their extraction and breakdown, thus mitigating environmental pollution .

Biochemistry: Enzyme Inhibition

In biochemistry, this compound might be utilized as a scaffold for designing enzyme inhibitors. By targeting specific enzymes that play crucial roles in disease pathways, derivatives of this compound could contribute to the development of new therapeutic agents for treating various diseases .

Pharmacology: CNS Receptor Modulation

Lastly, the pharmacological application of 6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-amine could be in the modulation of central nervous system (CNS) receptors. It could be modified to interact with receptors such as the histamine H3 receptor, which is implicated in conditions like Alzheimer’s disease, potentially leading to novel treatments .

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. While the specific mechanism of action for “6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-amine” is not available, azepan-1-yl compounds can act as both agonists and antagonists depending on the cell and tissue type and target genes .

Safety and Hazards

Eigenschaften

IUPAC Name |

6-(azepan-1-yl)-2-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4/c14-11-9-12(16-13(15-11)10-5-6-10)17-7-3-1-2-4-8-17/h9-10H,1-8H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRYCMFVAVHXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC(=NC(=C2)N)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491664.png)

![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491667.png)

![7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491669.png)

![7-(azidomethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491671.png)

![7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491673.png)

![7-(azidomethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491674.png)

![6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1491676.png)

![2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491678.png)

![7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491679.png)

![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1491680.png)

![5-(Prop-2-yn-1-yl)-2-(thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1491685.png)

![N-{[2-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methyl}cyclopropanamine](/img/structure/B1491687.png)